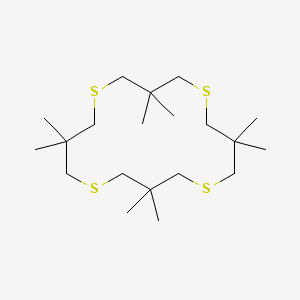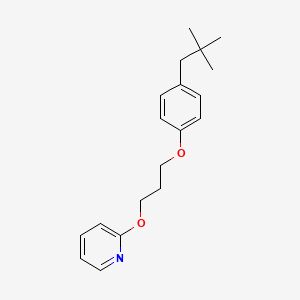
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine is an organic compound that features a pyridine ring substituted with a propoxy group, which is further substituted with a phenoxy group bearing a 2,2-dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the phenoxy intermediate: This involves the reaction of 4-(2,2-dimethylpropyl)phenol with an appropriate alkylating agent to introduce the propoxy group.
Coupling with pyridine: The phenoxy intermediate is then reacted with a pyridine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a component in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)benzene
- 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)thiophene
Uniqueness
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds with benzene or thiophene rings
Propiedades
Número CAS |
118608-96-1 |
|---|---|
Fórmula molecular |
C19H25NO2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-[3-[4-(2,2-dimethylpropyl)phenoxy]propoxy]pyridine |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)15-16-8-10-17(11-9-16)21-13-6-14-22-18-7-4-5-12-20-18/h4-5,7-12H,6,13-15H2,1-3H3 |
Clave InChI |
DSLMPTPGUNFUFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=CC=C(C=C1)OCCCOC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
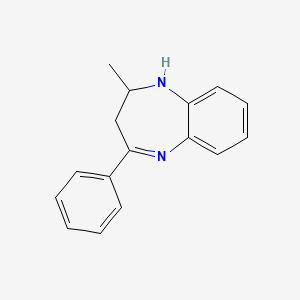
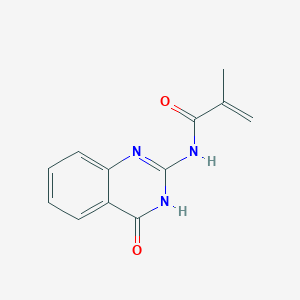


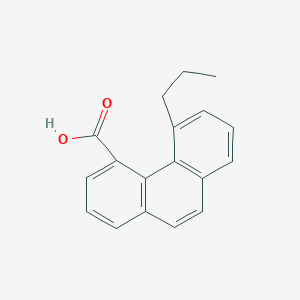
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
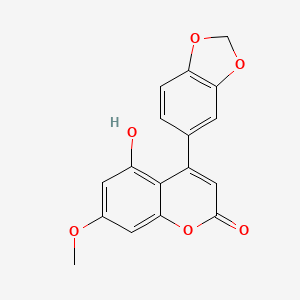
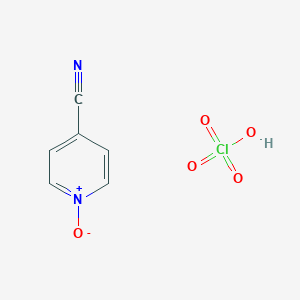
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)
